

7-(4-ethyl-1-methyloctyl)quinolin-8-ol comparison other hydroxyquinolines

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Compound Focus: 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol

CAS No.: 73545-11-6

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Comprehensive Comparison of Hydroxyquinoline Derivatives

The table below summarizes the core characteristics and applications of several significant hydroxyquinoline derivatives, highlighting the unique profile of **7-(4-ethyl-1-methyloctyl)quinolin-8-ol**.

| Compound Name | Core Structure & Key Modifications | Key Properties & Mechanisms | Primary Research/Application Context |
|---|--|--|--|
| 7-(4-ethyl-1-methyloctyl)quinolin-8-ol (Kelex-100) [1] [2] [3] | 8-HQ with 7-(4-ethyl-1-methyloctyl) side chain [1] | Lipophilic liquid; pKa ~4.94; Novel noble metal extractant [1] [2] [3] | Organic synthesis; Pharmaceutical intermediate; Solvent extraction of metals [2] [3] |
| 8-Hydroxyquinoline (Oxine) [4] [5] | Parent 8-HQ structure | Amphoteric; pKa ~9.9; Metal chelator (forms 1:1 or 1:2 M:Ox) | Nucleic acid purification buffer additive; Precursor to bioactive derivatives; |

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| | | complexes); Antioxidant [4] [6] [5] | Antiseptic/disinfectant [4] [5] |
| Nitroxoline [4] [7] | 8-HQ with nitro group at C-5 [4] | Clinically used antimicrobial; Zinc ionophore (PBT2 is analog) [4] | Treatment of bacterial and fungal infections; Anti-cancer research [4] |
| Clioquinol [4] | 8-HQ with chlorine and iodine substituents | Metal chelator; Antimicrobial [4] | Historically used for intestinal infections; Research in neurodegenerative diseases [4] |
| PBT2 [4] | 8-HQ derivative (5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol) | Zinc ionophore [4] | Investigated for Alzheimer's disease; Antibiotic sensitizer [4] |

Detailed Comparative Analysis

Mechanism of Action: Metal Binding and Beyond

The biological and chemical activity of hydroxyquinolines is deeply rooted in their metal-chelating ability.

- Metal Chelation and Antimicrobial Activity:** The 8-hydroxyquinoline scaffold is a privileged structure for metal chelation [4]. Its derivatives can chelate heavy metals, making them useful for removing metals from cell lysates [4]. This metal chelation property is central to its antimicrobial activity, functioning as an antioxidant and stabilizing phenol in extraction buffers [4]. For instance, **8-hydroxyquinoline** kills *Mycobacterium tuberculosis* in a copper-dependent manner [4]. The lipophilic side chain of **Kelex-100** enhances its ability to sequester metals into organic solvents [2] [3].

- **Ionophore Activity:** Some derivatives, like **PBT2**, act as zinc ionophores, transporting zinc ions across cell membranes and sensitizing resistant bacteria to traditional antibiotics [4].
- **Receptor Blocking:** A novel mechanism was identified for the 8-hydroxyquinoline scaffold, where derivatives like **chloroxine** and **broxyquinoline** act as histamine receptor 2 (HRH2) blockers, potentially modulating gastric acid secretion [7].
- **Specific Pathway Inhibition:** Research on a novel derivative (**8-ol, NSC84094**) shows it can inhibit the HMGB1-mediated caspase-11 signaling pathway, a key player in sepsis, by binding directly to HMGB1 and disrupting its interaction with LPS [8].

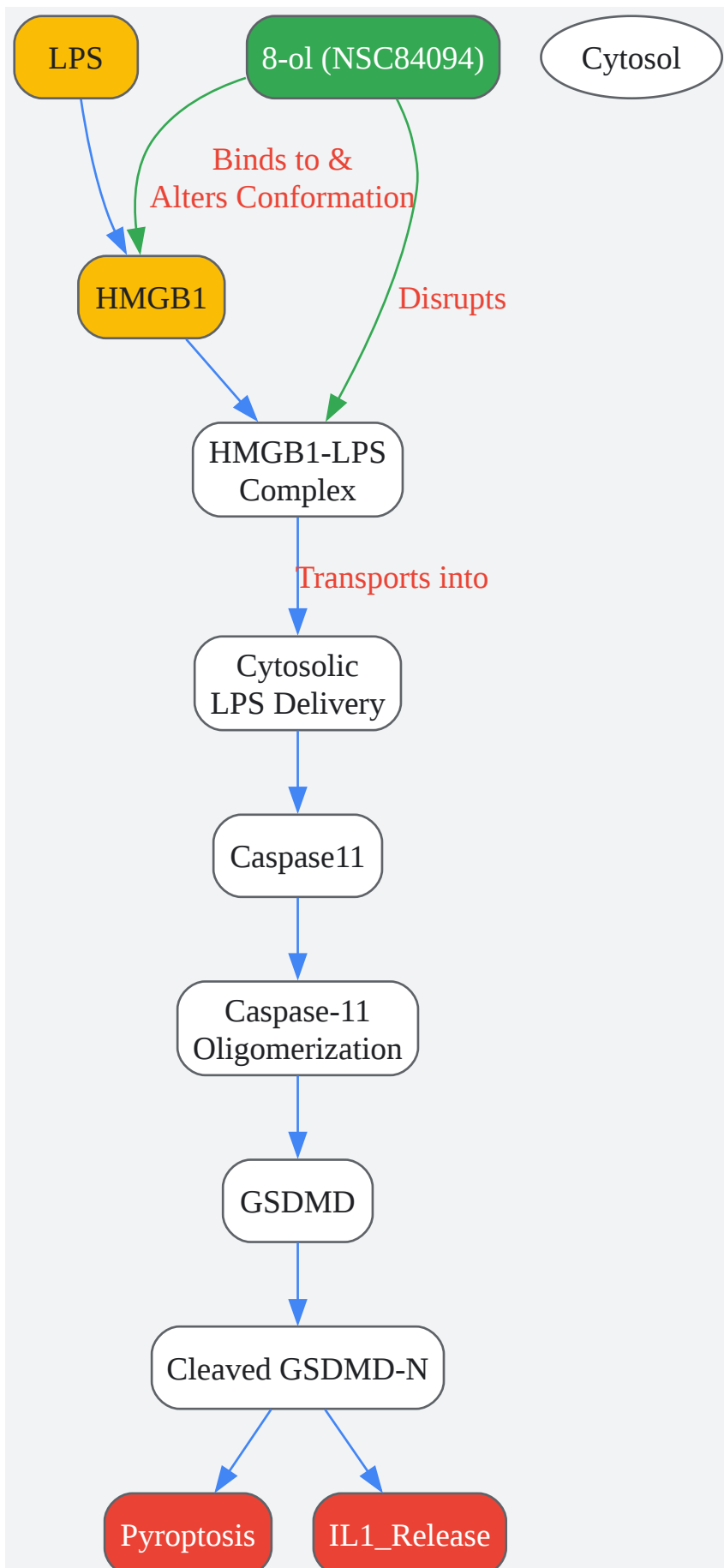
Experimental Data and Protocols

While specific bioassay data for Kelex-100 is sparse in the searched literature, the following protocols for other 8-HQ derivatives illustrate common experimental approaches.

- **Protocol 1: Assessing Efficacy in an Endotoxemia Model** [8]
 - **Objective:** To evaluate the protective effect of an 8-HQ derivative against LPS-induced lethality.
 - **Procedure:**
 - **Animal Pretreatment:** Mice (8-10 weeks old) are intraperitoneally pretreated with the inhibitor (e.g., 4 mg/kg of **8-ol**) 30 minutes before LPS challenge.
 - **Disease Induction:** Mice are intraperitoneally injected with a high dose of LPS (e.g., 20 mg/kg from *E. coli* O111:B4).
 - **Monitoring:** Mice are monitored four times daily for 5 days for survival.
 - **Sample Collection:** Alternatively, mice are sacrificed at 16-24 hours post-injection to collect serum and tissue samples for analysis of cytokines (e.g., IL-1 α , IL-1 β) and organ injury.
- **Protocol 2: Screening for HRH2 Blocking Activity** [7]
 - **Objective:** To identify novel HRH2 blockers using a yeast-based sensor.
 - **Procedure:**
 - **Sensor Activation:** A yeast strain expressing the human HRH2 is activated by adding histamine (e.g., 1 mM).
 - **Compound Addition:** The chemical library compounds are added to the activated sensor.
 - **Luminescence Measurement:** A reduction in luminescence signal indicates potential HRH2 blocking activity.
 - **Dose-Response & Validation:** Hit compounds are subjected to dose-response curves in yeast and validated in mammalian cell assays.

Mechanism of Action Visualizations

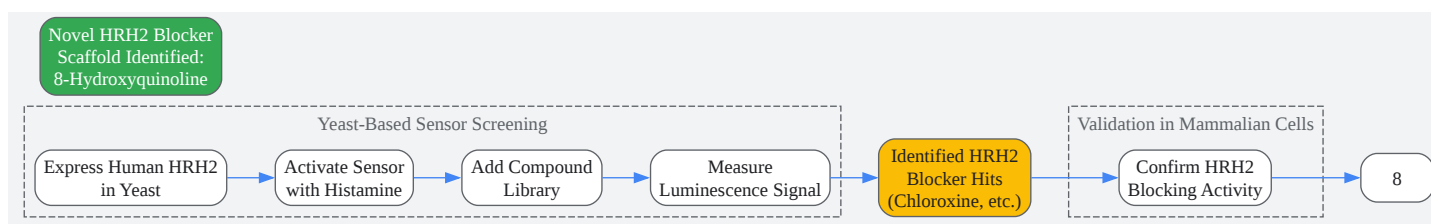
The following diagrams illustrate the key biological pathways and mechanisms discussed for hydroxyquinoline derivatives.





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Inhibition of Sepsis Pathway by 8-HQ Derivative: This diagram shows how an 8-hydroxyquinoline derivative (8-ol) inhibits the HMGB1-caspase-11 pathway in sepsis, protecting against organ injury [8].



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Discovery of Novel HRH2 Blockers: This workflow outlines the high-throughput screening process in yeast that identified 8-hydroxyquinoline as a novel scaffold for histamine receptor 2 (HRH2) blockers [7].

Key Takeaways for Research and Development

- **Kelex-100's Niche:** Its primary distinction lies in its application as a lipophilic extractant for metals, a property derived from its specific alkyl substitution [2] [3]. Its potential in medicinal chemistry may be underexplored compared to other derivatives.
- **Versatility of the Scaffold:** The 8-hydroxyquinoline core is a versatile pharmacophore with demonstrated activity against diverse targets (microbial, neurodegenerative, sepsis, gastric) [4] [8] [7]. Modifications at different positions (e.g., C-5, C-7) can fine-tune activity, lipophilicity, and target specificity [4].
- **Promising Avenues:** Research into 8-HQ derivatives for treating sepsis by targeting the HMGB1-caspase-11 pathway [8] and their newly discovered role as HRH2 blockers [7] represent exciting and novel therapeutic directions beyond their traditional antimicrobial use.

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